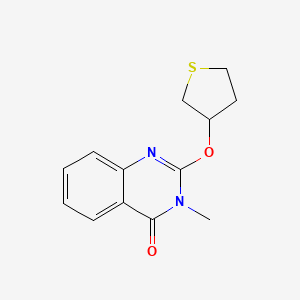

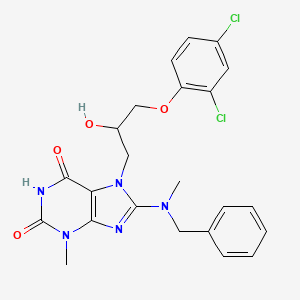

![molecular formula C18H19F3N4O2 B2674301 2-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide CAS No. 1775435-49-8](/img/structure/B2674301.png)

2-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide” is a complex organic molecule that contains several functional groups. It has a benzamide group, a methoxy group, a pyrimidine ring, and a trifluoromethyl group . These groups are known to impart distinctive physical and chemical properties to the compound .

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of several functional groups. The pyrimidine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms, is an integral part of DNA and RNA and imparts diverse pharmacological properties .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of a fluorine atom and a carbon-containing pyrimidine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .科学的研究の応用

Suzuki–Miyaura Coupling

This compound can be used in Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Anti-Cancer Research

The compound is also known as BLU-667 (Pralsetinib) , which is a highly efficient, selective RET (c-RET) inhibitor. It has effective inhibitory effects on some common RET (c-RET) oncogenic mutations, with an IC50 value of approximately 0.4 nM .

In Vitro Studies

In vitro studies have shown that BLU-667 has a higher selectivity for RET than 96% of the kinases in a kinase library containing 371 kinases . In cancer cells with RET mutations, BLU-667 can specifically inhibit RET signaling and is more effective at inhibiting the proliferation of cell lines with RET mutations than other multi-kinase inhibitors .

In Vivo Studies

In vivo, BLU-667 can effectively inhibit xenograft tumors driven by various RET mutations and fusions in non-small cell lung cancer (NSCLC) and thyroid cancer, without inhibiting VEGFR2 . BLU-667 has good tolerance in in vivo experiments .

Drug Synthesis

The compound can be synthesized using 2- (7-azabenzotriazol-1-yl)- N, N, N ′, N ′-tetramethyluronium hexafluorophosphate (HATU, 1.5 mmol) as a condensing agent .

Biological Potential of Indole Derivatives

Although not directly related to this compound, it’s worth noting that indole derivatives have shown significant biological potential . This could suggest potential avenues for further research and development of similar compounds.

作用機序

The mechanism of action of this compound would depend on its intended use. For instance, many compounds containing a pyrimidine ring have been described with a wide range of biological potential, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial activities .

将来の方向性

特性

IUPAC Name |

2-methoxy-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F3N4O2/c1-27-14-5-3-2-4-13(14)17(26)24-12-6-8-25(9-7-12)16-10-15(18(19,20)21)22-11-23-16/h2-5,10-12H,6-9H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKLITHLGCYCYOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

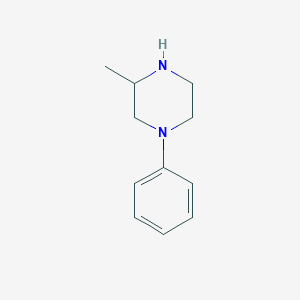

![N-(2-(5-acetylthiophen-2-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2674223.png)

![(E)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2674227.png)

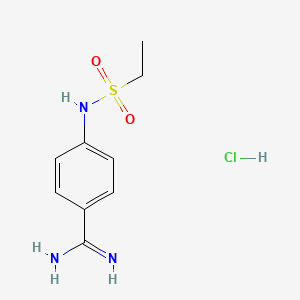

![5-(Anilinocarbonothioyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2674228.png)

![2-(4-(2,5-Dioxopyrrolidin-1-yl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2674229.png)

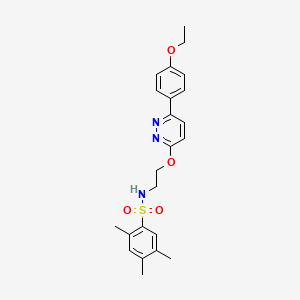

![4-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carbonyl)benzenesulfonamide](/img/structure/B2674233.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide hydrochloride](/img/structure/B2674237.png)

![1-[2-[2-(2-Ethenoxyethoxy)ethoxy]ethoxy]-2-ethoxyethane](/img/structure/B2674239.png)